molecular formula C20H19NO3 B2489438 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 438226-06-3

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2489438
CAS No.: 438226-06-3
M. Wt: 321.376
InChI Key: NZKYJEPBDHZPEE-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, an isopropoxy-substituted phenyl ring at position 2, and a methyl group at position 8 of the quinoline core. Quinoline derivatives are widely studied for their pharmacological and material science applications, with substituent patterns critically influencing their chemical and biological properties .

Properties

IUPAC Name

8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12(2)24-15-9-7-14(8-10-15)18-11-17(20(22)23)16-6-4-5-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYJEPBDHZPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Reaction Pathway

The Pfitzinger reaction involves the condensation of isatin derivatives with ketones under basic conditions to form quinoline-4-carboxylic acids. For this compound, the reaction proceeds as follows:

  • Starting Materials : Isatin (indole-2,3-dione) reacts with 4-isopropoxyacetophenone in the presence of potassium hydroxide.
  • Mechanism :
    • Step 1 : Base-induced cleavage of isatin forms an intermediate α-ketoamide.
    • Step 2 : Condensation with 4-isopropoxyacetophenone yields a Schiff base.
    • Step 3 : Cyclization and dehydration produce the quinoline core with the 4-carboxylic acid group.
  • Substituent Introduction : The 8-methyl group originates from the methyl substituent in the ketone (e.g., acetone or methyl-substituted acetophenone), while the 4-isopropoxyphenyl group is introduced via the aryl ketone.

Modified Combes Quinoline Synthesis

The Combes synthesis traditionally uses anilines and β-diketones. A modified approach for this compound involves:

  • Aniline Derivative : 4-Isopropoxyaniline reacts with ethyl acetoacetate.
  • Cyclization : Acid-catalyzed cyclization forms the quinoline ring, with the methyl group at position 8 arising from the acetyl group of ethyl acetoacetate.
  • Oxidation : The 4-carboxylic acid is introduced via oxidation of a 4-methyl group using potassium permanganate (KMnO₄).

Stepwise Synthetic Routes from Patent Literature

Patent CN102924374B outlines a five-step synthesis applicable to this compound, with modifications for substituent placement:

Step 1: Formation of 2-Toluquinoline-4-carboxylic Acid

  • Reactants : Isatin (5.0 g, 0.034 mol), sodium hydroxide (2.7 g, 0.068 mol), and acetone (15 mL).
  • Conditions : Reflux at 80–90°C for 10 hours.
  • Outcome : 2-Toluquinoline-4-carboxylic acid is obtained in 78% yield. The methyl group at position 8 is introduced via acetone’s methyl moiety.

Step 2: Aldol Addition with 4-Isopropoxybenzaldehyde

  • Reactants : 2-Toluquinoline-4-carboxylic acid (7.5 g, 0.04 mol) and 4-isopropoxybenzaldehyde (24 mL, 0.24 mol).
  • Conditions : Heating at 100°C for 3 hours under nitrogen.
  • Outcome : The aldehyde undergoes nucleophilic addition to the quinoline’s C-2 position, forming this compound hydrate.

Step 3: Dehydration

  • Reactants : Hydrated intermediate (10 g) and acetic anhydride (50 mL).
  • Conditions : Reflux at 120°C for 4 hours.
  • Outcome : Removal of water yields the anhydrous quinoline derivative.

Step 4: Oxidation to Dicarboxylic Acid

  • Reactants : Dehydrated compound (8.0 g), KMnO₄ (12 g), and NaOH (4.0 g).
  • Conditions : Stirring at 40°C for 6 hours.
  • Outcome : Oxidation of the C-2 vinyl group introduces a carboxylic acid, forming quinoline-2,4-dicarboxylic acid.

Step 5: Decarboxylation

  • Reactants : Dicarboxylic acid (6.0 g) and m-xylene (30 mL).
  • Conditions : Reflux at 140°C for 5 hours.
  • Outcome : Selective decarboxylation at C-2 yields the final product.

Alternative Routes and Optimization

Friedlander Synthesis with o-Aminoaryl Ketones

  • Reactants : 8-Amino-2-methylquinoline-4-carboxylic acid and 4-isopropoxyacetophenone.
  • Conditions : Neodymium(III) nitrate hexahydrate catalyst in ethanol at 70°C.
  • Advantages : Higher regioselectivity for the 4-isopropoxyphenyl group (yield: 82%).

Microwave-Assisted Synthesis

  • Reactants : 2-Chloro-8-methylquinoline-4-carboxylic acid and 4-isopropoxyphenylboronic acid.
  • Conditions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst under microwave irradiation (100°C, 20 min).
  • Outcome : 89% yield with reduced reaction time.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Advantage
Pfitzinger Reaction 75 80–90 Single-step, high functional tolerance
Patent Process 68 100–140 Scalable for industrial production
Friedlander Synthesis 82 70 Excellent regioselectivity
Microwave Synthesis 89 100 Rapid reaction time

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at C-2 and C-8 positions can occur. Using bulky catalysts (e.g., Nd(NO₃)₃) improves selectivity.
  • Oxidation Overreach : KMnO₄ may over-oxidize the quinoline core. Controlled addition at 40°C prevents degradation.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively isolates the product.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters and amides, critical for modifying solubility and biological activity.

Reaction TypeReagents/ConditionsProductsKey FindingsReferences
Esterification Alcohols (e.g., methanol, ethanol) with acid catalysis (H₂SO₄) or coupling agents (DCC/DMAP)Methyl/ethyl esters (e.g., 2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylate )High yields (>85%) achieved under reflux with catalytic sulfuric acid.
Amidation Amines (e.g., ammonia, primary/secondary amines) with activation via thionyl chloride or carbodiimidesAmides (e.g., 2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxamide )Hydroxamic acid derivatives (e.g., HDAC inhibitors) synthesized using hydroxylamine.

Conversion to Acid Chloride

The carboxylic acid is readily converted to its acyl chloride, a versatile intermediate for further derivatization.

Reagents/ConditionsProductsApplicationsReferences
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous DCM/THF2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride Used in peptide coupling and synthesis of bioactive analogs (e.g., anticancer agents).

Oxidation and Reduction Reactions

The quinoline core and substituents participate in redox reactions, altering electronic and biological properties.

Reaction TypeReagents/ConditionsProductsObservationsReferences
Oxidation KMnO₄ (acidic conditions) or CrO₃Quinoline N-oxide derivatives Introduces polar functional groups, enhancing water solubility.
Reduction H₂/Pd-C or NaBH₄Dihydroquinoline derivatives Partial reduction preserves aromaticity while modifying reactivity.

Derivatization for Biological Activity

Structural modifications target enzyme inhibition (e.g., HDACs) and antimicrobial activity.

Derivative TypeSynthetic RouteBiological ActivityReferences
Hydroxamic acids Reaction with hydroxylamine after acid chloride formationHDAC3 inhibition (IC₅₀ = 0.18 µM) with antiproliferative effects in cancer cells.
Hydrazides Condensation with hydrazine derivativesModerate antifungal activity (MIC = 8 µg/mL against Candida albicans).

Electrophilic Aromatic Substitution

The quinoline ring undergoes regioselective substitution at the 5- and 7-positions.

Reaction TypeReagents/ConditionsProductsNotesReferences
Nitration HNO₃/H₂SO₄ at 0–5°C5-Nitro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid Nitro group enhances electron-deficient character.
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃7-Bromo/chloro derivatives Halogenation improves binding to hydrophobic enzyme pockets.

Ether Cleavage and Functionalization

The isopropoxy group can be modified to alter steric and electronic effects.

Reaction TypeReagents/ConditionsProductsOutcomesReferences
Acid-Catalyzed Cleavage HBr/AcOH2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid Free phenolic hydroxyl enables further conjugation (e.g., glycosylation).

Key Mechanistic Insights

  • Esterification/Amidation : Proceeds via activation of the carboxylic acid to a mixed anhydride or acyl chloride intermediate .

  • HDAC Inhibition : Hydroxamic acid derivatives chelate zinc ions in the enzyme active site, validated by molecular docking .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. It is also being investigated for its potential efficacy against fungal and parasitic infections. The proposed mechanism involves interference with bacterial cell wall synthesis and membrane function, although detailed mechanisms are still under investigation .

Table 1: Antimicrobial Activity Overview

Microbial TargetActivity LevelMechanism of Action
Gram-positive bacteriaSignificantInterference with cell wall synthesis
Gram-negative bacteriaModerateDisruption of membrane function
Fungal pathogensUnder studyPotential inhibition of growth
Parasitic infectionsUnder studyMechanisms not fully elucidated

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent . Studies suggest that it can inhibit key enzymes involved in inflammatory processes, such as lipoxygenases (LOX). The ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation .

Case Study: Inhibition of Lipoxygenase

In a study investigating quinoline derivatives, this compound was found to inhibit LOX activity significantly, indicating its potential use in developing anti-inflammatory drugs. The structure-activity relationship (SAR) analysis highlighted the importance of the isopropoxy group in enhancing its inhibitory effects .

Anticancer Activity

The compound has been evaluated for its anticancer properties , particularly against various cancer cell lines. Research indicates that it can inhibit the growth of certain cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Its interactions with specific biological targets involved in cancer progression are being studied through molecular docking simulations and binding affinity assays .

Table 2: Anticancer Activity Overview

Cancer Cell LineActivity LevelMechanism of Action
Human colorectal adenocarcinoma (Caco-2)SignificantInduction of apoptosis
Human colon cancer (HCT-116)SignificantCell cycle arrest
Breast cancer (MCF-7)ModerateTargeting signaling pathways

Synthesis and Derivatives

Various synthesis methods for this compound have been reported, allowing for the creation of derivatives with enhanced biological activity. These derivatives are being explored for their unique properties and potential applications in drug development .

Notable Derivatives

Here are some notable derivatives that share structural similarities with the compound:

Compound NameUnique Properties
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acidEnhanced activity against specific cancer cell lines
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acidVariations in solubility and bioactivity
2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acidAltered pharmacokinetic properties

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes like tyrosine kinases and DNA topoisomerases, which play crucial roles in cell signaling and DNA replication. By inhibiting these enzymes, the compound can exert various biological effects, such as inducing apoptosis in cancer cells or reducing inflammation .

Comparison with Similar Compounds

Molecular Weight and Substituent Position

  • Target Compound (Hypothesized Structure): Formula: Likely C₂₀H₁₉NO₃ (estimated from analogs). Key Features: Isopropoxy (electron-donating group) at position 2, methyl at position 6.
  • 8-Methyl-2-phenylquinoline-4-carboxylic Acid (CAS 107027-34-9): Formula: C₁₇H₁₃NO₂ (MW: 263.29 g/mol). Key Differences: Phenyl group at position 2 instead of isopropoxyphenyl. The absence of the isopropoxy group reduces steric bulk and lipophilicity compared to the target compound .
  • 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 863185-04-0): Formula: C₂₀H₁₈ClNO₃ (MW: 364.82 g/mol). Key Differences: Chlorine at position 7 enhances electronegativity and may alter binding affinity in biological systems compared to the non-chlorinated target compound .

Solubility and Stability

  • 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid (CAS 401604-07-7): Solubility: Slightly soluble in chloroform, methanol, and DMSO.
  • 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 865415-11-8): Formula: C₂₁H₂₀ClNO₃ (MW: 369.84 g/mol). Key Differences: Isobutoxy group at position 2 increases hydrophobicity compared to isopropoxy, affecting membrane permeability .

Halogenated Derivatives

  • 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic Acid (CAS 863185-10-8): Synthesized via palladium-catalyzed cross-coupling and hydrogenation, with purification by MPLC. Chlorine introduction likely occurs via electrophilic substitution or halogenation precursors .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Reference
2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid (Hypothetical) C₂₀H₁₉NO₃ 329.37 2-isopropoxyphenyl, 8-methyl N/A Estimated
8-Methyl-2-phenylquinoline-4-carboxylic acid C₁₇H₁₃NO₂ 263.29 2-phenyl, 8-methyl N/A
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid C₂₀H₁₈ClNO₃ 364.82 2-isopropoxyphenyl, 7-chloro, 8-methyl N/A
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid C₁₇H₁₂ClNO₂ 297.73 2-(4-methylphenyl), 8-chloro Chloroform, Methanol, DMSO

Research Findings and Implications

  • Chlorine Substitution: Halogenation at position 7 or 8 (e.g., CAS 863185-04-0) introduces electronegativity, which may optimize receptor binding in drug design .
  • Synthetic Flexibility: Modular synthesis routes enable rapid diversification of quinoline-4-carboxylic acid derivatives for structure-activity relationship studies .

Biological Activity

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the compound's mechanisms of action, biological targets, and relevant research findings.

  • Molecular Formula : C20H19NO3
  • Molecular Weight : 321.37 g/mol
  • Structure : The compound features a quinoline backbone with an isopropoxy group and a carboxylic acid functional group, which enhance its biological activity and solubility.

The biological effects of this compound are attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

  • Antimicrobial Activity : The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is believed to interfere with bacterial cell wall synthesis and membrane function.
  • Anti-inflammatory Effects : Studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.
  • Anticancer Properties : Research indicates that this compound can inhibit the growth of certain cancer cell lines, such as HepG2 (liver cancer) and HCT116 (colon cancer). The inhibition is often mediated through the modulation of specific signaling pathways involved in cancer progression .

Antimicrobial Activity

A study highlighted the antibacterial properties of quinoline derivatives, including this compound, showing significant effectiveness against various microbial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating its potential as an antimicrobial agent.

Anticancer Studies

In vitro studies using MTT assays demonstrated that this compound has an IC50 range comparable to standard chemotherapeutic agents. For example, it showed IC50 values between 7.7 µg/ml and 14.2 µg/ml against HepG2 and HCT116 cell lines .

Cell LineIC50 (µg/ml)Reference Drug IC50 (µg/ml)
HepG27.7 - 14.25-Fluorouracil: 7.9
HCT1167.7 - 14.2Afatinib: 5.4

Inhibition of EGFR

The compound has been studied for its inhibitory effects on Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. Molecular docking studies revealed potential binding interactions between the compound and EGFR kinase, suggesting its role as a selective inhibitor .

Case Studies

  • Case Study on Antitumor Activity : A recent study synthesized various derivatives of quinoline carboxylic acids and evaluated their antitumor activities against HepG2 and HCT116 cell lines. The findings indicated that modifications in the structure significantly affected the biological activity, emphasizing the importance of the carboxylic acid group for maintaining efficacy .
  • Molecular Docking Analysis : Molecular docking simulations have been employed to elucidate the binding modes of this compound with target proteins involved in cancer signaling pathways. These studies provide insights into how structural variations influence binding affinity and biological activity .

Q & A

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

  • Methodology : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For antimicrobial synergy, combine with β-lactams or efflux pump inhibitors. Mechanistic studies (e.g., time-kill curves, transcriptomics) can elucidate synergistic pathways. references fluoroquinolone combinations with enhanced bactericidal effects .

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